Thioglycolic acid

Descripción

Historical Context of Thioglycolic Acid Research and Discovery

The utility of this compound in research gained prominence in the early 1930s. Scientist David R. Goddard identified TGA as an effective reagent for reducing the disulfide bonds found in proteins, such as keratin (B1170402), the primary protein in hair. wikipedia.org His studies on the resistance of hair, nails, and feathers to protease enzymes led to the realization that breaking these stabilizing disulfide bonds allowed for reshaping the protein structures. wikipedia.org The ability of these structures to retain their new shape after the disulfide bonds reformed was a key discovery. wikipedia.org Building on this understanding, TGA was subsequently developed for practical applications, including chemical depilatories, in the 1940s. wikipedia.orgatamanchemicals.comatamanchemicals.com

Academic Significance and Broad Research Relevance of this compound

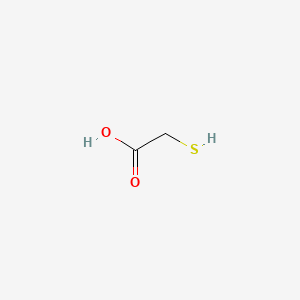

This compound holds significant academic importance due to its unique bifunctional nature, possessing both a thiol (-SH) and a carboxylic acid (-COOH) group. wikipedia.orgatamanchemicals.comatamanchemicals.comchemcess.com This combination of functional groups imparts diverse chemical reactivity, making it a valuable subject of study across various scientific disciplines. Its ability to act as a reducing agent, particularly at higher pH, and its capacity to form complexes with metal ions contribute to its broad relevance in chemical research. wikipedia.orgatamanchemicals.comatamanchemicals.com TGA and its derivatives are explored in areas ranging from polymer science and petrochemistry to fine chemistry and materials science. atamanchemicals.comatamanchemicals.comarkema.com

Structural Characteristics and Functional Groups of this compound

This compound's structure, HSCH₂COOH, dictates its chemical behavior and applications. wikipedia.orgatamanchemicals.comnih.gov It contains three key functional components: a thiol group, a carboxylic acid group, and a methylene (B1212753) group. wikipedia.orgatamanchemicals.comnih.govresearchgate.net

The thiol (-SH) group is a prominent feature of this compound. wikipedia.orgatamanchemicals.comnih.gov Thiols are known for their reducing properties and their ability to undergo oxidation to form disulfide bonds (-S-S-). wikipedia.org This reactivity is central to TGA's use in breaking disulfide bonds in proteins, as seen in hair treatments. wikipedia.orgatamanchemicals.comatamanchemicals.com The thiol group also plays a crucial role in the complexation of TGA with various metal ions. wikipedia.orgatamanchemicals.comatamanchemicals.comarkema.com

This compound also contains a carboxylic acid (-COOH) group. wikipedia.orgatamanchemicals.comnih.gov This functional group contributes to the acidic nature of the compound. This compound is a stronger acid than acetic acid, with a pKa of 3.83 compared to acetic acid's pKa of 4.76. wikipedia.org The carboxylic acid group can participate in reactions such as esterification and salt formation. researchgate.net

The methylene (-CH₂-) group in this compound, particularly in its ester derivatives, can exhibit reactivity under alkaline conditions. researchgate.net This reactivity is relevant in certain chemical transformations and synthetic routes involving TGA esters. researchgate.net

Overview of Key Research Areas for this compound

This compound is a subject of research in numerous fields due to its versatile chemical properties. Key research areas include its use as a chain transfer agent in polymerization reactions, particularly for acrylic acid and acrylates in aqueous media. atamanchemicals.comarkema.com Its Bronsted acid characteristics and thiol functionality make it valuable in the preparation and regeneration of metal catalysts for hydrodesulfurization processes in the petrochemical industry. atamanchemicals.comarkema.com TGA's ability to form strong complexes with metals is exploited in research related to metal recovery and corrosion inhibition in the oil and gas industry. atamanchemicals.comarkema.comarkema.comsphericalinsights.commarketresearchfuture.com Furthermore, thioglycolysis reactions involving condensed tannins are studied to elucidate their structure. wikipedia.orgatamanchemicals.comatamanchemicals.com Recent research also explores TGA as a capping or stabilizing agent for semiconductor colloidal quantum dots, influencing their luminescent properties and preventing agglomeration. atamanchemicals.commdpi.comaip.orgnih.gov Its application in the synthesis of various organic compounds, including pesticides and heterocycles, is also an active area of research. arkema.comresearchgate.net

| Property | Value | Source(s) |

| Chemical Formula | C₂H₄O₂S | atamanchemicals.comnih.gov |

| Molecular Weight | 92.112 g/mol | fishersci.besigmaaldrich.comatamanchemicals.com |

| CAS Number | 68-11-1 | atamanchemicals.comarkema.comfishersci.be |

| PubChem CID | 1133 | nih.govfishersci.be |

| Appearance | Colorless liquid | wikipedia.orgatamanchemicals.comnih.gov |

| Odor | Unpleasant/Strong, disagreeable mercaptan odor | wikipedia.orgatamanchemicals.comnih.govatamanchemicals.com |

| Density | 1.325 g/cm³ at 20 °C | nih.govsigmaaldrich.comatamanchemicals.comechemi.com |

| Melting Point | -16 °C | sigmaaldrich.comatamanchemicals.compure-synth.com |

| Boiling Point | 96 °C at 5 mmHg | sigmaaldrich.comatamanchemicals.compure-synth.com |

| Solubility in Water | Miscible/Soluble | wikipedia.orgatamanchemicals.comatamanchemicals.compure-synth.com |

| pKa (COOH) | 3.83 | wikipedia.org |

| pKa (SH) | 9.3 or 10.31 | wikipedia.orgaip.org |

Note: Some sources provide slightly different pKa values for the thiol group.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWERGRDVMFNCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2S, Array | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-49-2 (bismuth(3+).hydrochloride salt[3:1:3]), 29820-13-1 (calcium salt[1:1]), 34452-51-2 (mono-potassium salt), 367-51-1 (mono-hydrochloride salt), 5421-46-5 (mono-ammonium salt), 814-71-1 (calcium salt[2:1]) | |

| Record name | Mercaptoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026141 | |

| Record name | Thioglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue., Liquid, Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.] | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

248 °F at 20 mmHg (NTP, 1992), 120 °C at 20 mm Hg, 120 °C, 248 °F at 20 mmHg | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

235 °F (NTP, 1992), 126 °C, open cup, 130 °C (Closed cup), 126 °C o.c., 235 °F, >230 °F | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Miscible with chloroform, benzene and many other organic solvents, Miscible with ethanol, and ethyl ether; slightly soluble in chloroform, Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons., Solubility in water: miscible, Miscible | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3253 g/cu cm at 20 °C, Relative density (water = 1): 1.3, 1.33, 1.32 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.18 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 64 °F (NIOSH, 2023), 0.08 [mmHg], Vapor pressure: 0.02 kPa at 30 °C, 8.68X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 1.3, 10 mmHg at 64 °F, (64 °F): 10 mmHg | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid, Water-white liquid | |

CAS No. |

68-11-1 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioglycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mercaptoacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7857H94KHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, mercapto- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AI5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2.3 °F (NTP, 1992), -16.5 °C, 2.3 °F, 2 °F | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis and Derivatization Methodologies for Thioglycolic Acid

Established Synthetic Pathways for Thioglycolic Acid

The most common industrial methods for producing this compound involve the reaction of chloroacetic acid or its salts with alkali metal hydrosulfides or the electrolysis of dithioglycollic acid. atamanchemicals.comwikipedia.orgatamanchemicals.comwikipedia.orgsciencemadness.orgnih.govontosight.aidrugfuture.comatamanchemicals.comchemicalbook.com

This is a widely used method for the industrial production of this compound. atamanchemicals.comwikipedia.orgatamanchemicals.comwikipedia.orgsciencemadness.orgnih.govchemcess.comgoogle.com The reaction typically involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by a hydrosulfide (B80085) ion. chemcess.com

The general reaction can be represented as:

ClCH₂COOH + MHS → HSCH₂COOH + MCl

Where M represents an alkali metal such as sodium or potassium. atamanchemicals.comwikipedia.orgatamanchemicals.comchemcess.com

Reactions in an aqueous medium are common for this synthesis. atamanchemicals.comwikipedia.orgatamanchemicals.comgoogle.comgoogle.com The reaction is typically carried out by reacting sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide in water. atamanchemicals.comwikipedia.orgatamanchemicals.comgoogle.comgoogle.comatamankimya.com After the reaction, the mixture is acidified, and the this compound is isolated, often through organic extraction and vacuum distillation. atamanchemicals.comatamanchemicals.comgoogle.comgoogle.com

Historically, this process was described by Carius and later improved by Klason and Carlson, who suggested using a sodium hydrosulfide liquor of not more than 15% by weight and a weak monochloroacetic acid solution (not more than 20% by weight). google.comgoogle.comgoogle.com

A continuous process for synthesizing this compound from chloroacetic acid and sodium hydrosulfide under common pressure in combination reactors has also been investigated, achieving yields exceeding 90% under optimized conditions. researchgate.net Optimal conditions reported include a molar ratio of chloroacetic acid to sodium hydrosulfide of 1:2.5, with concentrations of 20% and 15% mass fraction, respectively, and specific residence times and temperatures in tank and tubular reactors. researchgate.net

| Reactant | Concentration (mass %) | Molar Ratio (vs. CAA) | Temperature (°C) | Residence Time | Yield (%) |

|---|---|---|---|---|---|

| Chloroacetic Acid (CAA) | 20 | 1 | 10 (tank), 55 (tubular) | 10 min (tank), 9 min (tubular) | >90 |

| Sodium Hydrosulfide (SHS) | 15 | 2.5 | - | - | - |

Operating the reaction under elevated pressure, particularly with hydrogen sulfide (B99878), can significantly impact the yield of this compound. google.comgoogle.comgoogle.com Processes have been developed where the reaction is conducted in an aqueous medium under a hydrogen sulfide pressure of at least 250 psig (approximately 17.2 bar) to 500 psig (approximately 34.5 bar). google.com This elevated pressure is considered critical for achieving high yields. google.com The reaction temperature in such processes can range from ambient up to 150°C. google.com Maintaining a hydrogen sulfide partial pressure of at least 2 bars throughout the reaction has also been described as a factor in achieving high selectivity, even in concentrated solutions. google.com

While pure monochloroacetic acid is commonly used, processes have been developed to utilize mixtures of monochloroacetic acid and dichloroacetic acid for the synthesis of this compound. nih.govgoogle.comgoogle.com Reacting these mixtures with alkali metal hydrosulfides in an aqueous medium under elevated hydrogen sulfide pressure can produce this compound in high yields. google.comgoogle.com The weight ratio of monochloroacetic acid to dichloroacetic acid in the mixture can range from 99:1 to 75:25. google.com The molar ratio of metal hydrosulfide to monochloroacetic acid is typically at least 2.1, and to dichloroacetic acid, it is at least 3.1. google.com Higher ratios can also be employed. google.com

| Reactant | Weight Ratio (MCA:DCA) | Molar Ratio (MHS:MCA) | Molar Ratio (MHS:DCA) | Pressure (psig) | Temperature (°C) |

|---|---|---|---|---|---|

| Monochloroacetic Acid (MCA) | 99:1 to 75:25 | ≥ 2.1 | - | ≥ 250 | Ambient to 150 |

| Dichloroacetic Acid (DCA) | - | - | ≥ 3.1 | - | - |

| Alkali Metal Hydrosulfide (MHS) | - | - | - | - | - |

Side products such as thiodiglycolic acid and dithiodiglycolic acid can be formed in these reactions, particularly with increasing concentrations when using salts of monochloroacetic acid and hydrogen sulfide. atamanchemicals.comchemicalbook.comgoogle.com

This compound can also be prepared by the electrolysis of dithioglycollic acid. atamanchemicals.comatamanchemicals.comdrugfuture.comatamanchemicals.comchemicalbook.comatamankimya.comnih.gov Dithioglycollic acid is a disulfide derivative formed from this compound. ontosight.ai This method involves the reduction of the disulfide bond in dithioglycollic acid to yield two molecules of this compound. Dithioglycollic acid itself can be obtained from the reaction of sodium sulfide and sodium chloroacetate. atamanchemicals.comatamanchemicals.comatamanchemicals.comchemicalbook.comatamankimya.comnih.gov

The reaction sequence can be summarized as:

2 ClCH₂COONa + Na₂S → [SCH₂COONa]₂ + 2 NaCl (Formation of sodium dithioglycolate) [SCH₂COONa]₂ + 2 H₂O + Electrolysis → 2 HSCH₂COOH + 2 NaOH (Electrolysis of dithioglycollic acid salt)

Beyond the primary industrial routes, various alternative synthetic approaches and modifications have been explored for the synthesis of this compound. One such method involves the reaction of chloroacetic acid with sodium thiosulfate (B1220275) to form a Bunte salt, followed by hydrolysis of the Bunte salt to yield this compound. atamanchemicals.comwikipedia.orgatamanchemicals.comsciencemadness.orggoogle.com

The reactions are:

ClCH₂COOH + Na₂S₂O₃ → Na[O₃S₂CH₂COOH] + NaCl (Formation of Bunte salt) atamanchemicals.comwikipedia.orgatamanchemicals.comsciencemadness.org Na[O₃S₂CH₂COOH] + H₂O → HSCH₂COOH + NaHSO₄ (Hydrolysis of Bunte salt) atamanchemicals.comatamanchemicals.com

Another proposed synthesis involves the reaction of monochloroacetic acid with an alkali metal sulfide, followed by the reduction of the formed dithiodiglycolic acid using zinc and an inorganic acid. google.com Heating an alkali hydrogen sulfide with a xanthogenic acid ester has also been described as a process for producing this compound or its salts. googleapis.com Furthermore, synthesis from sodium monochloroacetate and sodium trithiocarbonate, as well as from sodium acetate (B1210297) and sulfur, have been mentioned in the literature. googleapis.com

| Method | Key Reactants | Intermediate (if any) | Final Step |

|---|---|---|---|

| Bunte Salt Method | Chloroacetic acid, Sodium thiosulfate | Bunte salt (Na[O₃S₂CH₂COOH]) | Hydrolysis |

| Alkali Metal Sulfide followed by Reduction | Monochloroacetic acid, Alkali metal sulfide | Dithiodiglycolic acid | Reduction (e.g., Zn/acid) |

| Xanthogenic Acid Ester Method | Alkali hydrogen sulfide, Xanthogenic acid ester | - | Heating |

| Sodium Trithiocarbonate Method | Sodium monochloroacetate, Sodium trithiocarbonate | - | - |

| Sodium Acetate and Sulfur Method | Sodium acetate, Sulfur | - | - |

These alternative methods highlight the ongoing research and development efforts to find efficient and potentially more economical routes for the synthesis of this compound.

Reaction of Chloroacetic Acid/Salts with Alkali Metal Hydrosulfides

Formation of this compound Derivatives

The carboxylic acid and thiol functionalities of this compound allow for the formation of numerous derivatives through various chemical transformations. These derivatives often exhibit altered reactivity, solubility, and biological activity compared to the parent compound.

Esterification Reactions and Formation of Mercaptocarboxylic Acid Esters

Esterification of this compound involves the reaction of its carboxylic acid group with an alcohol, yielding mercaptocarboxylic acid esters. This process typically requires an acidic catalyst to facilitate the formation of the ester linkage and the removal of water generated during the reaction. Common methods involve heating a mixture of this compound and an alcohol in the presence of an acidic catalyst, such as p-toluenesulfonic acid or acidic ion exchange resins. Azeotropic distillation is often employed to remove water and drive the reaction to completion justia.comgoogle.comgoogle.com.

For instance, the esterification of mercaptoacetic acid with 3(4)-hydroxymethyl-tricyclo(5,2,1,0²·⁶)decane in toluene, catalyzed by p-toluenesulfonic acid, involves refluxing the mixture while removing water using a water separator. justia.com The reaction proceeds until the theoretical amount of water is collected. justia.com

Another approach involves reacting a halocarboxylic acid ester with an alkali metal hydrosulfide. This method is known to produce mercaptocarboxylic acid esters. google.com While the esterification of mercaptocarboxylic acids with alcohols using acid catalysts is a primary route, it can generate significant aqueous saline waste. google.com The reaction of an alkali metal hydrosulphide on a halocarboxylic acid ester offers an alternative with potentially different by-products. google.com

The synthesis of this compound alkyl esters can be achieved by heating a reaction mixture of this compound, an alcohol, and an acidic ion exchanger catalyst, with azeotropic distillation of the formed water. google.comgoogle.com Using a basic ion exchanger to treat the product mixture after the reaction can further purify the ester. google.comgoogle.com Preferred alcohols in this process include straight-chain or branched aliphatic alcohols with 2 to 12 carbon atoms, such as 2-ethylhexanol. google.com The reaction can be carried out under reduced pressure and at temperatures between 60°C and 150°C. google.com

Synthesis of N and S Heterocycles from this compound Esters

This compound esters serve as valuable precursors for the synthesis of various nitrogen and sulfur-containing heterocycles. The presence of both the thiol and ester functionalities allows for cyclization reactions with suitable coreactants.

One notable example is the Fiesselmann Thiophene synthesis, which utilizes this compound and α,β-acetylenic esters in the presence of a base to form 3-hydroxythiophenedicarboxylates. researchgate.net This reaction involves consecutive base-catalyzed 1,4-conjugate addition reactions, leading to the formation of a thioacetal, followed by treatment with sodium methoxide (B1231860) to generate an enolate that undergoes intramolecular Dieckmann condensation. researchgate.net

This compound has also been employed in ring closure reactions with Schiff bases derived from hydrazides to synthesize five-membered heterocyclic rings, such as thiazolidinones. uobaghdad.edu.iqscielo.br For instance, cyclizing Schiff bases obtained from 3-methyl-2-benzothiazolinone hydrazone with this compound yields thiazolylideneaminothiazolidinones. scielo.br

Furthermore, rhodanine (B49660) (2-thioxothiazolidin-4-one) and its derivatives, which are important sulfur and nitrogen heterocycles, can be synthesized by the reaction of thioureas and this compound in a one-step process catalyzed by a protic acid. sci-hub.se This method provides a straightforward and efficient route to the rhodanine skeleton. sci-hub.se

This compound can also react with fused compounds, such as a pteridine (B1203161) fused system derived from folic acid, under basic conditions to yield tetracyclic fused systems. nih.gov

Preparation of Thioglycolate Salts (e.g., Ammonium (B1175870), Sodium, Calcium Thioglycolate)

Thioglycolate salts are widely used derivatives of this compound, prepared by the reaction of TGA with appropriate bases. The properties and applications of these salts vary depending on the cation.

Sodium thioglycolate can be synthesized by reacting this compound with sodium hydroxide (B78521) in a solvent like ethanol. chemicalbook.com The reaction can be carried out at elevated temperatures, such as 45°C. chemicalbook.com Another method involves the reaction of chloroacetic acid with sodium sulfide or sodium hydroxide, followed by purification. eurochemsupplies.com Sodium thioglycolate can also be prepared by the action of sodium sulfhydrate on sodium chloroacetate or by the electrolysis of dithis compound. atamankimya.comatamanchemicals.comnih.gov Heating chloroacetic acid with potassium hydrogen sulfide also yields sodium thioglycolate. atamankimya.comatamanchemicals.com

Ammonium thioglycolate is typically prepared by reacting this compound with aqueous ammonia (B1221849) or ammonium hydroxide. google.comgoogle.com The reaction temperature can be maintained between 50-60°C, and the reaction can be carried out by contacting the two liquids by spraying. google.com Controlling the molar ratio of ammonia to this compound and the pH of the reaction mixture are important parameters for obtaining pure ammonium thioglycolate. google.comdissertationtopic.net For example, reacting contaminated this compound with aqueous ammonia at a pH of at least 6.5 to about 9.0 and a temperature between 25°C and 100°C can convert impurities like the isopropyl ester of this compound to ammonium thioglycolate. google.com A molar ratio of NH₃ to TGA around 1.16:1 has been reported to yield ammonium thioglycolate solution with good purity and yield. dissertationtopic.net

Calcium thioglycolate is prepared by reacting this compound with calcium hydroxide. researchgate.netnih.gov This reaction is exothermic. researchgate.net An aqueous solution of calcium hydroxide is added to this compound in an appropriate molar ratio (typically 2:1 Ca-glycolate to this compound). researchgate.net Crystallization using an anti-solvent can be used to isolate the product. researchgate.net Calcium thioglycolate can also be incorporated into formulations, such as hair removal creams, often at a pH of around 12. nih.govtandfonline.com

The synthesis of thioglycolate salts is a crucial step as these salts find widespread use in various applications, including cosmetics (hair perming and depilatories), leather processing, and as stabilizers for PVC. atamanchemicals.comatamanchemicals.comgoogle.com

Derivatization for Specific Research Applications (e.g., Caffeine-8-thioglycolic acid)

This compound can be functionalized to create derivatives with specific properties for targeted research applications. An example is the synthesis of caffeine-8-thioglycolic acid and its derivatives, which have been investigated for their potential biological activities, such as neuroprotective and MAOB inhibitory effects. scielo.brsrce.hr

Caffeine-8-thioglycolic acid can be synthesized using modified methods, such as a reaction carried out in 60% ethanol, which has been reported to yield a high percentage of the product. scielo.br Further derivatization of caffeine-8-thioglycolic acid through esterification reactions with alcohols, catalyzed by agents like ion exchange resins, allows for the synthesis of caffeine-8-thioglycolate esters. researchgate.netbsphs.orgbsphs.org These esterification reactions can be optimized by controlling parameters such as the molar excess of the alcohol, temperature, and catalyst concentration. researchgate.netbsphs.orgbsphs.org

Another example of derivatization for specific research is the covalent attachment of this compound to chitosan (B1678972) to form chitosan-thioglycolic acid conjugates. mdpi.com This modification, mediated by carbodiimide (B86325), results in a cationic thiomer with enhanced mucoadhesive properties, making it a promising excipient for drug delivery systems. mdpi.com

Organotin Derivatives of this compound Esters

Organotin derivatives of this compound esters are a significant class of compounds, primarily utilized as stabilizers for polyvinyl chloride (PVC). google.comatamanchemicals.comgoogle.comCurrent time information in Bangalore, IN.google.comwikipedia.orgatamanchemicals.com These derivatives typically have the general formula R₂Sn(SCH₂CO₂R')₂, where R represents an alkyl group and R' represents an alkyl group from the ester. atamanchemicals.comwikipedia.orgatamanchemicals.com

The synthesis of these organotin compounds often involves the reaction of organotin oxides or halides with this compound esters. For instance, the synthesis of decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate, an organotin derivative, can involve the reaction of dioctyltin (B90728) oxide with thiodiglycolic acid esters. This reaction is typically carried out under controlled conditions, such as refluxing in aprotic solvents like toluene. The process facilitates the formation of tin-sulfur bonds. Purification steps, such as vacuum distillation or column chromatography, may be employed to obtain the pure organotin derivative.

Organotin mercaptide heat stabilizers for PVC can be synthesized from antimony trioxide and mercaptocarboxylic acid esters. hep.com.cn The organotin derivatives of this compound isooctyl esters are particularly widely used as PVC stabilizers. atamanchemicals.comwikipedia.orgatamanchemicals.com

Optimization of Synthetic Parameters and Yield Enhancement

Optimizing synthetic parameters is crucial for improving the efficiency, yield, and purity of this compound and its derivatives. Researchers continuously explore new methods and refine existing ones to achieve these goals.

In the preparation of thioglycolate salts, optimizing reaction conditions such as temperature, pH, and the molar ratio of reactants is essential for maximizing yield and purity. For example, in the synthesis of ammonium thioglycolate, controlling the pH within a specific range and maintaining a suitable reaction temperature can significantly impact the conversion of impurities and the final product purity. google.comdissertationtopic.net

For esterification reactions, investigations into the influence of catalyst type and concentration can lead to significant increases in ester yields and facilitate product isolation. researchgate.netbsphs.orgbsphs.org Optimized parameters for the esterification of caffeine-8-thioglycolic acid with methanol (B129727), for instance, have been determined, including the optimal molar excess of methanol, temperature, and catalyst concentration. researchgate.netbsphs.orgbsphs.org

The synthesis of chitosan-thioglycolic acid conjugates has also involved optimization studies to determine the optimal carbodiimide concentration for achieving a desired degree of thiol functionalization. mdpi.com

Furthermore, processes for forming this compound in high yields by reacting mixtures of monochloroacetic acid and dichloroacetic acid with alkali metal hydrosulfides under elevated pressure have been developed. google.com The reaction time and conditions can be optimized to maximize yield. google.com Techniques such as using a refluxing system for controlled oxidation can enhance yields of this compound salts and minimize undesirable by-products. google.com

The purification of this compound itself can also be optimized. Studies have investigated the impact of factors like sulfate (B86663) content, temperature, and time on the loss rate of TGA during purification processes like distillation. dissertationtopic.net Optimized purification processes involving extraction and controlled distillation under reduced pressure have been developed to obtain high-purity this compound with good yields. dissertationtopic.net

Influence of Catalysts (e.g., Ion-Exchange Resins)

Catalysis plays a significant role in enhancing the synthesis and derivatization of this compound. Ion-exchange resins, in particular, have demonstrated utility as heterogeneous catalysts in these processes. For instance, in the esterification of caffeine-8-thioglycolic acid with methanol, the application of the ion-exchange resin Wofatit P as a catalyst led to a significant increase in ester yields and simplified isolation procedures. researchgate.net Investigations into the influence of catalyst type and concentration have been conducted, highlighting the effectiveness of ion-exchange resins as solid acid catalysts in such esterification reactions. bsphs.org The use of macroporous ion exchangers, such as Amberlyst A-15 or K 2631, has been described in the preparation of this compound alkyl esters, where the acid ion exchanger catalyzes the reaction between this compound and an alcohol. google.com

Beyond esterification, ion-exchange resins have also been explored in the preparation of novel chelating ion exchange resins containing alkylthioglycolate groups, formed by the esterification of carboxylic acid groups on a resin matrix with this compound. scispace.com This indicates the broader applicability of this compound and its derivatives in the synthesis of functional materials, with ion-exchange resins acting as key catalytic components.

Temperature and Pressure Effects on Reaction Yields

Temperature and pressure are critical parameters that significantly influence the yield and selectivity of this compound synthesis. In processes involving the reaction of monochloroacetic acid and dichloroacetic acid with alkali metal hydrosulfides, conducting the reaction under elevated pressure is crucial for achieving high yields of this compound. google.com Pressures of at least 250 psig (approximately 1724 kPa gauge) are preferred, with pressures ranging from 250 to about 500 psig (approximately 1724 to 3447 kPa gauge) found to provide the best yields. google.com The elevated pressure, often achieved by the autogenous pressure of reactants or the addition of supplemental hydrogen sulfide gas, is critical for the process to produce the desired product in high yields. google.com

In contrast to the criticality of elevated pressure, the reaction can often be carried out at relatively low temperatures, ranging from ambient to about 150°C, and preferably from ambient to 100°C. google.com However, in some synthesis routes, elevated temperatures (120–150°C) can enhance reaction rates, although they may also increase the risk of thermal decomposition. High-pressure conditions (280–360 psig, approximately 1931-2482 kPa gauge) are reported to favor the solubility of H₂S, which is critical for maximizing TGA yield in certain methods.

Research findings illustrate the impact of temperature and pressure on this compound yield. For example, a series of runs reacting monochloroacetic acid and dichloroacetic acid with sodium hydrosulfide showed varying yields depending on temperature and pressure conditions. google.com

Here is a data table illustrating the effect of temperature and pressure on this compound yield from one study:

| Run | Temperature (°C) | Pressure (psig) | Residence Time (min) | TGA Yield (%) |

| 4 | 25 | 0 | 70 | 57 |

| 5 | 25 | 150 | 70 | 88 |

| 6 | 25 | 250 | 40 | 92 |

| 7 | 25 | 400 | 40 | 95 |

Data extracted from search result google.com. Note: psig is gauge pressure.

Another study investigating the reaction of glycolic acid with hydrogen bromide and hydrogen sulfide at different temperatures and pressures showed varying conversion and yield of this compound and bromoacetic acid. chemicalbook.com

Here is a data table showing the influence of temperature and pressure on the conversion of Glycolic Acid and yield of products:

| Glycolic Acid (mol) | Hydrogen Bromide (mol) | Water (mol) | Hydrogen Sulfide (mol) | Temperature (°C) | Maximum Pressure (psig) | Glycolic Acid Conversion (%) | This compound Yield (%) | Bromoacetic Acid Yield (%) |

| 0.1 | 0.36 | 1.7 | 0.28 | 120 | 280 | 63 | 16 | 81 |

| 0.1 | 0.36 | 1.7 | 0.24 | 150 | 360 | 99 | >95 (Thiodiglycolic acid) | - |

Data extracted and interpreted from search result chemicalbook.com. Note: The second row primarily shows conversion to thiodiglycolic acid.

These findings underscore the importance of carefully controlling both temperature and pressure to optimize the synthesis of this compound, with elevated pressure generally favoring higher yields in certain production methods. google.com

Purification Techniques for this compound and its Derivatives

Purification is a critical step in obtaining high-purity this compound and its derivatives, essential for their various applications. Industrial production often involves isolating this compound from acidified reaction mixtures by extraction with organic solvents, followed by purification via distillation. atamanchemicals.com Common organic solvents used for extraction include ethers, alcohols, or chlorinated hydrocarbons. atamanchemicals.com

However, vacuum distillation, while used for separating this compound from extracts, presents challenges due to TGA's high boiling point and tendency for self-condensation under heat load. google.com To mitigate heat-induced condensation during distillation, especially when separating TGA from organic solvents with lower boiling points, maintaining a specific water content (>=1 wt%, preferably 10-20 wt%) in the distillation tower reboiler has been proposed. google.com

Another purification technique involves treating an acidic aqueous solution of crude this compound containing impurities like thiodiglycolic acid and/or dithis compound with activated charcoal. google.com Activated charcoal selectively adsorbs these by-products, leaving behind highly purified this compound. google.com This method can be implemented in batch or continuous processes, and the activated charcoal can be regenerated. google.com

Extraction separation is considered an important part of the purification process, directly impacting the ease and cost of further purification steps. dissertationtopic.net Studies have investigated various extractants to determine their distribution coefficients. dissertationtopic.net Ether has been selected as an effective extraction agent for TGA, with preferred extraction conditions involving a specific oil-to-water ratio and multiple extraction steps to achieve high extraction rates. dissertationtopic.net

Following extraction, a suitable purification process might involve washing the organic phase with an aqueous solution, followed by distillation. dissertationtopic.net This distillation can initially be performed at atmospheric pressure at lower temperatures to recover the organic solvent, followed by distillation under reduced pressure to obtain the purified this compound product. dissertationtopic.net Controlling the vacuum degree and temperature during reduced pressure distillation is crucial to obtain a high mass fraction of TGA product. dissertationtopic.net

For this compound derivatives, such as caffeine-8-thioglycolic acid esters, purification can involve techniques like crystallization. researchgate.net The choice of purification method depends on the specific derivative and the impurities present.

Mechanisms of Action and Chemical Reactivity of Thioglycolic Acid

Thiol-Disulfide Interchange Reactions Thioglycolic acid is a potent reducing agent, especially in alkaline conditions, where its thiolate anion is more prevalent.wikipedia.orgThis property allows it to cleave disulfide bonds through a thiol-disulfide interchange mechanism.researchgate.net

Interaction with Cystine Units in Keratin (B1170402) (Hair Protein) Keratin, a key structural protein in hair, is rich in the amino acid cystine, which contains a disulfide bond (-S-S-).mdpi.comThese disulfide bonds contribute significantly to the strength and structure of keratin fibers.mdpi.comthis compound interacts with these cystine units, initiating a thiol-disulfide exchange reaction.atamanchemicals.comresearchgate.netatamanchemicals.comuni.luThe thiolate anion of this compound attacks the disulfide bond in cystine, breaking it and forming a mixed disulfide bond between the keratin protein and the this compound molecule, along with a free thiol group on the keratin chain.mdpi.comresearchgate.netThis process reduces the number of intact disulfide cross-links in the keratin structure.researchgate.net

The reaction can be represented generally as: Protein-S-S-Protein + 2 HSCH₂COOH → 2 Protein-SH + [SCH₂COOH]₂

In essence, this compound breaks the internal disulfide linkages within and between polypeptide chains in keratin. mdpi.comresearchgate.net This cleavage allows the protein chains to move relative to each other, making the keratin structure more pliable. wikipedia.org The extent of diffusion of this compound into the hair fiber and the pH of the medium influence the rate and effectiveness of this disulfide bond cleavage. researchgate.net

Chelation and Complexation Reactions with Metal Ions this compound exhibits strong chelating properties due to the presence of both a thiol and a carboxylic acid group, which can coordinate with metal ions.atamanchemicals.comatamanchemicals.comarkema.comThis allows it to form stable complexes with a variety of metal ions.atamanchemicals.comresearchgate.netatamanchemicals.comarkema.com